molecular formula C17H20N4O4 B13478176 5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13478176
M. Wt: 344.4 g/mol
InChI Key: UEODCZFLNLMETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes an isoindoline-1,3-dione core and a piperidyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent like toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with other reagents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione stands out due to its specific substitution pattern and the presence of the 3-aminobutyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-(3-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-9(18)6-7-19-10-2-3-11-12(8-10)17(25)21(16(11)24)13-4-5-14(22)20-15(13)23/h2-3,8-9,13,19H,4-7,18H2,1H3,(H,20,22,23)

InChI Key

UEODCZFLNLMETK-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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